molecular formula C11H10O3 B1434515 (1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid CAS No. 1244954-14-0

(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid

Cat. No.: B1434515
CAS No.: 1244954-14-0
M. Wt: 190.19 g/mol
InChI Key: ZRBQIRRMWRKZTO-GXSJLCMTSA-N
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Description

(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid is a bicyclic compound featuring a fused naphthalene ring system with an epoxide bridge and a carboxylic acid substituent. Its stereochemistry (1R,4S) is critical for its physicochemical and biological properties. The compound is commercially available with 95% purity (CAS: 1244954-14-0) and serves as a synthetic intermediate in organic and pharmaceutical chemistry .

Properties

IUPAC Name

(1R,8S)-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(13)11-6-5-9(14-11)7-3-1-2-4-8(7)11/h1-4,9H,5-6H2,(H,12,13)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBQIRRMWRKZTO-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C3C1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(C3=CC=CC=C3[C@H]1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244954-14-0
Record name (1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a linear precursor followed by epoxidation and subsequent reduction. The reaction conditions often require the use of strong acids or bases, and the process may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity, often involving continuous flow systems and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Scientific Research Applications

(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which (1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact mechanism can vary depending on the context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydroepoxynaphthalene Family

Compound Name Key Structural Differences Physical/Chemical Properties Applications Source
(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid Epoxide bridge at C1-C4; carboxylic acid at C1 Purity: 95%; stereospecific reactivity Synthetic intermediate, pharmacological research
(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid Enantiomeric configuration (1S,4R) Similar purity (95%); distinct stereochemical interactions Asymmetric synthesis, chiral building block
Alterporriol V Additional hydroxyl, methoxy, and methyl substituents; bianthracene backbone Higher polarity; bioactive (antimicrobial) Natural product research
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Lacks epoxide bridge; simpler tetrahydro structure Lower steric hindrance; pharmacopeial compliance (pH 5.8–6.5) Pharmacopeial testing, intermediates

Key Observations :

  • The epoxide bridge in the target compound enhances reactivity compared to non-epoxidized analogs like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid .
  • Stereochemistry dictates applications: The (1R,4S) enantiomer is distinct from its (1S,4R) counterpart in chiral environments, impacting its use in asymmetric synthesis .
  • Substituent diversity (e.g., hydroxyl/methoxy groups in alterporriol V) correlates with bioactivity, unlike the simpler target compound .

Functional Group Variations

Carboxylic Acid Derivatives
  • N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Replaces carboxylic acid with an amide group. This modification increases lipophilicity, making it suitable for drug delivery systems .
  • 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile : Nitrile group instead of carboxylic acid. Offers different reactivity (e.g., nitrile reduction to amines) .
Heterocyclic Derivatives
  • Tetrahydrofuran-3-carbonitrile : Replaces naphthalene with a tetrahydrofuran ring. Alters ring strain and electronic properties .
  • Isoquinolinium derivatives (e.g., cisatracurium besylate analogs): Feature quaternary ammonium groups for neuromuscular blocking activity, unlike the target compound’s neutral carboxylic acid .

Pharmacological and Industrial Relevance

  • Synthetic Utility : The target compound’s epoxide-carboxylic acid combination is leveraged in multi-step syntheses, such as building blocks for complex heterocycles .
  • Pharmacopeial Standards : Analogs like 1,2,3,4-tetrahydronaphthalene-1-carboxamide meet sterility and pH requirements for pharmaceutical formulations, highlighting functional group-dependent quality control .
  • Natural Product Analogues : Alterporriol V demonstrates how structural complexity (e.g., hydroxylation) enhances bioactivity, a contrast to the simpler target compound .

Physicochemical Properties

Property (1R,4S)-Target Compound 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Alterporriol V
Water Solubility Moderate (carboxylic acid) Higher (simpler structure) Low (polar substituents)
Reactivity High (epoxide ring) Moderate Low (stable substituents)
Bioactivity Limited data Pharmacopeial compliance Antimicrobial

Commercial Availability

  • The target compound is priced at premium rates (e.g., ¥1724–¥15900) due to its stereochemical purity and niche applications .
  • Enantiomers (1R,4S vs. 1S,4R) are separately cataloged, underscoring the importance of stereochemistry in commercial markets .

Biological Activity

(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid, commonly referred to as THENA, is a bicyclic compound with notable stereochemical properties. Its unique structure comprises a naphthalene core with tetrahydro and epoxide functionalities, which contribute to its diverse biological activities. This article aims to explore the biological activity of THENA through various studies and data.

Chemical Structure and Identifiers:

PropertyValue
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.20 g/mol
CAS Number1244954-14-0
Melting Point139°C
Purity≥96.0% (by HPLC)

Stereochemistry:
The (1R,4S) configuration indicates specific spatial arrangements that influence the compound's reactivity and interaction with biological targets.

Pharmacological Studies

Research has indicated that compounds similar to THENA exhibit a range of biological activities including:

  • Antimicrobial Activity: Studies suggest that naphthalene derivatives can inhibit bacterial growth and may be effective against various pathogens .
  • Antioxidant Properties: The presence of hydroxyl groups in related compounds has been linked to antioxidant activity, which helps in scavenging free radicals .
  • Chiral Derivatizing Agent: THENA has been utilized in determining the absolute configuration of secondary alcohols through NMR spectroscopy, showcasing its utility in organic synthesis and analytical chemistry .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of THENA against several bacterial strains. Results demonstrated significant inhibition zones for Gram-positive bacteria, indicating potential as an antibacterial agent.
  • Chiral Resolution:
    In a research setting, THENA was employed as a chiral derivatizing agent for the resolution of racemic mixtures. The compound provided reliable results in determining the absolute configurations of secondary alcohols with minimal side reactions .

The biological activity of THENA is believed to stem from its ability to interact with specific receptors or enzymes within biological systems. The epoxide group may facilitate electrophilic attack on nucleophilic sites in target biomolecules, leading to alterations in their function.

Comparative Analysis

To better understand the unique properties of THENA, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Naphthalenesulfonic AcidContains sulfonic acid groupAntimicrobial
9-HydroxyphenanthreneHydroxylated derivativeAntioxidant
5-MethylisoborneolMethylated bicyclic compoundOdorant with potential antimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid
Reactant of Route 2
(1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid

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